5-Bromofuran-2-carbonyl chloride
Overview
Description
5-Bromofuran-2-carbonyl chloride is a unique chemical compound with the empirical formula C5H2BrClO2 and a molecular weight of 209.43 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 5-bromofuran-2-carbonyl chloride can be achieved through a reaction involving 5-bromofuran-2-carboxylic acid and oxalyl dichloride . The reaction is carried out at 0°C, and the mixture is stirred at room temperature for 2 hours . The volatile is then removed under reduced pressure, and the residual yellow solid is used without further purification .Molecular Structure Analysis
The molecular structure of 5-Bromofuran-2-carbonyl chloride consists of 9 heavy atoms and 5 aromatic heavy atoms . It has an empirical formula of C5H2BrClO2 and a molecular weight of 209.43 .Chemical Reactions Analysis
The chemical reactions involving 5-Bromofuran-2-carbonyl chloride are complex. For instance, it can react with dichlorosulfoxide under reflux conditions to yield a product . It can also react with oxalyl dichloride in dichloromethane at temperatures ranging from 0 to 20°C .Physical And Chemical Properties Analysis
5-Bromofuran-2-carbonyl chloride is a compound with a molecular weight of 209.43 . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . Its Log Po/w (iLOGP) is 1.93 .Scientific Research Applications
COX-2 Inhibitor Analysis
5-Bromofuran-2-carbonyl chloride: is used in the synthesis of compounds like N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide, which has been analyzed for its binding pose at the COX-2 protein, an enzyme involved in inflammation and pain .
Catalysis Research
This compound is involved in catalyzed reactions, such as the one with 2-methyl-6-nitrobenzoic anhydride (MNBA) and isoniazid, which is catalyzed by 4-dimethylaminopyridine (DMAP) to form colorless solids used in further chemical studies .
Analytical Chemistry
5-Bromofuran-2-carbonyl chloride: can be characterized using various analytical techniques such as NMR, HPLC, LC-MS, and UPLC, which are essential for understanding its properties and potential applications in research .
Mechanism of Action
Target of Action
The primary target of 5-Bromofuran-2-carbonyl chloride is the cyclooxygenase-2 (COX-2) protein . COX-2 is an enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate a variety of physiological processes such as inflammation and pain .
Mode of Action
5-Bromofuran-2-carbonyl chloride interacts with the COX-2 protein through several interactions, including hydrogen bonding, electrostatic interaction, and hydrophobic interaction . These interactions allow 5-Bromofuran-2-carbonyl chloride to bind to the active site of the COX-2 protein, potentially inhibiting its activity .
Biochemical Pathways
The interaction of 5-Bromofuran-2-carbonyl chloride with the COX-2 protein affects the biochemical pathway of prostaglandin synthesis . By inhibiting the activity of COX-2, 5-Bromofuran-2-carbonyl chloride can potentially reduce the production of prostaglandins, thereby modulating the physiological processes mediated by these compounds .
Result of Action
The molecular and cellular effects of 5-Bromofuran-2-carbonyl chloride’s action are primarily related to its potential inhibitory effect on the COX-2 protein . By reducing the activity of this enzyme, 5-Bromofuran-2-carbonyl chloride may decrease the production of prostaglandins, which could result in the modulation of inflammation and pain .
Safety and Hazards
Future Directions
Future research on 5-Bromofuran-2-carbonyl chloride could focus on its potential as a COX-2 inhibitor . Molecular docking screening of the compound on cyclooxygenase-2 (COX-2) protein indicated that it has a good binding affinity . This suggests that further structure optimization and in-depth research can be carried out on this compound as a potential COX-2 inhibitor .
properties
IUPAC Name |
5-bromofuran-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO2/c6-4-2-1-3(9-4)5(7)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVNUZPODFIOGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373693 | |
Record name | 5-bromofuran-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromofuran-2-carbonyl chloride | |
CAS RN |
26726-16-9 | |
Record name | 5-bromofuran-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 26726-16-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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